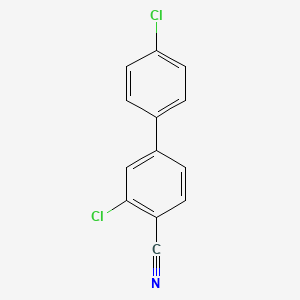

2-Chloro-4-(4-chlorophenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

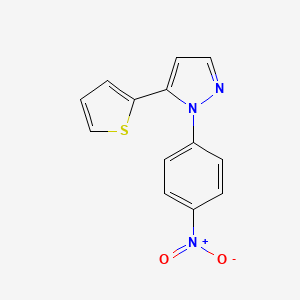

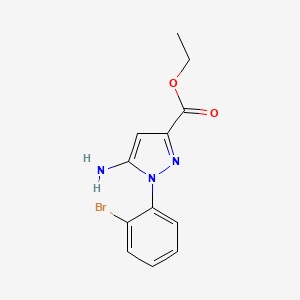

2-Chloro-4-(4-chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1237137-24-4 . It has a molecular weight of 248.11 and its IUPAC name is 3,4’-dichloro [1,1’-biphenyl]-4-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.11 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.The Material Safety Data Sheet (MSDS) can be accessed for more detailed safety information .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on synthesizing derivatives from 2-chlorosalicylaldehyde, which led to the creation of compounds with significant antibacterial and antifungal activities. This process involved converting 2-chlorosalicylaldehyde into its oxime, followed by various chemical reactions to produce compounds screened for their antimicrobial properties (Kumar et al., 2022).

Molecular Packing Properties

Research into the solid-state chemistry of benzonitrile oxides, including derivatives similar to 2-Chloro-4-(4-chlorophenyl)benzonitrile, provided insights into the crystal structures and molecular packing properties of these compounds. This study highlighted the variety of intermolecular interactions and packing motifs across different structures, contributing to a deeper understanding of their chemical behaviors (Ojala et al., 2017).

Novel Soluble Aromatic Polyesters

Aromatic polyesters with pendant cyano groups were synthesized using a compound similar to this compound. This research demonstrated the potential of these polymers in various applications, thanks to their good thermal stability and solubility in common solvents. The polymers' properties were thoroughly characterized, indicating their usefulness in materials science (Yu et al., 2009).

Catalytic Oxidation of Benzene

Copper(II) tetrazolato complexes containing a derivative of this compound were synthesized and explored as homogeneous catalysts for the oxidation of benzene to phenol and benzoquinone under mild conditions. This study opens up possibilities for efficient and environmentally friendly catalysts in organic synthesis (Kumari et al., 2019).

Antitumor Activity and DNA Binding

A tridentate NNN ligand and its cobalt(II) complex, synthesized from a precursor similar to this compound, showed potential anticancer activity against U937 human monocytic cells. The study not only highlights the antitumor potential of these compounds but also delves into their DNA binding properties, providing a foundation for further pharmaceutical research (Bera et al., 2021).

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMSZSIKLQYTMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742685 |

Source

|

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237137-24-4 |

Source

|

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

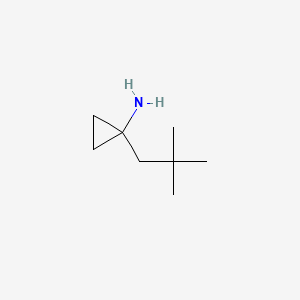

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)

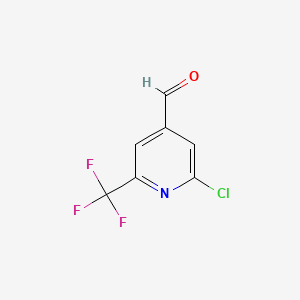

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

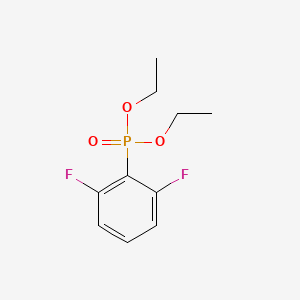

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)